(+)-cis-Khellactone
CAS No.: 15645-11-1
VCID: VC21338216
Molecular Formula: C14H14O5
Molecular Weight: 262.26 g/mol
* For research use only. Not for human or veterinary use.

Description |
(+)-cis-Khellactone is a naturally occurring lactone compound that has garnered significant attention in recent years due to its potential medicinal properties. It is known for its anti-inflammatory, vasodilator, and spasmolytic effects, making it a promising candidate for therapeutic applications . This compound can be isolated from sources such as Cordyceps and has been studied extensively for its biological activities. Anti-Inflammatory Effects(+)-cis-Khellactone has been found to exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as NO, iNOS, IL-1β, and IL-4 . This makes it a valuable compound for reducing inflammation in various conditions. Its mechanism involves competitive inhibition of soluble epoxide hydrolase (sEH), which plays a role in inflammation pathways . Antitumor ActivityResearch has shown that derivatives of (+)-cis-Khellactone possess significant antitumor activity. These derivatives have been tested against several human cancer cell lines, including liver, gastric, and colon carcinomas, and have demonstrated potent cytotoxic effects . The antitumor activity is attributed to the ability of these compounds to induce apoptosis and other forms of programmed cell death in cancer cells. Anti-Cancerous EffectsStudies have also highlighted the anti-cancerous effects of (+)-cis-Khellactone itself. It has been shown to suppress cell proliferation and induce programmed cell death in various cancer cell lines, including breast cancer cells . The mechanism involves the generation of reactive oxygen species (ROS) and disruption of mitochondrial membrane potential, leading to apoptosis, autophagy, and necrosis/necroptosis . |
---|---|
CAS No. | 15645-11-1 |
Product Name | (+)-cis-Khellactone |
Molecular Formula | C14H14O5 |
Molecular Weight | 262.26 g/mol |
IUPAC Name | (9R,10R)-9,10-dihydroxy-8,8-dimethyl-9,10-dihydropyrano[2,3-f]chromen-2-one |
Standard InChI | InChI=1S/C14H14O5/c1-14(2)13(17)11(16)10-8(19-14)5-3-7-4-6-9(15)18-12(7)10/h3-6,11,13,16-17H,1-2H3/t11-,13-/m1/s1 |
Standard InChIKey | HKXQUNNSKMWIKJ-DGCLKSJQSA-N |
Isomeric SMILES | CC1([C@@H]([C@@H](C2=C(O1)C=CC3=C2OC(=O)C=C3)O)O)C |
Canonical SMILES | CC1(C(C(C2=C(O1)C=CC3=C2OC(=O)C=C3)O)O)C |
Synonyms | khellactone |
PubChem Compound | 455821 |
Last Modified | Aug 15 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume